molecular formula C14H13ClN2O B11105763 1-(4-Chlorophenyl)-3-(m-tolyl)urea CAS No. 13143-36-7

1-(4-Chlorophenyl)-3-(m-tolyl)urea

Cat. No.: B11105763
CAS No.: 13143-36-7
M. Wt: 260.72 g/mol
InChI Key: FOWBNUZIRMJWRX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-chlorophenyl group and a 3-methylphenyl group attached to the nitrogen atoms of the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 4-chloroaniline with 3-methylaniline in the presence of a carbonyl source such as phosgene or a suitable isocyanate. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-(3-methylphenyl)urea may involve large-scale reactions using automated equipment to handle the reactants and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-N’-(3-methylphenyl)urea has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(3-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(3-methylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    N-(4-chlorophenyl)-N’-(3-methylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(4-chlorophenyl)-N’-(3-methylphenyl)urea is unique due to its specific combination of substituents on the urea moiety, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

13143-36-7

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C14H13ClN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18)

InChI Key

FOWBNUZIRMJWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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